N-(4-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide N-(4-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1795413-13-6
VCID: VC6769476
InChI: InChI=1S/C24H30N4O3S2/c1-2-31-19-9-7-18(8-10-19)25-21(29)17-33-24-26-20-11-16-32-22(20)23(30)28(24)15-6-14-27-12-4-3-5-13-27/h7-11,16H,2-6,12-15,17H2,1H3,(H,25,29)
SMILES: CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCCN4CCCCC4)SC=C3
Molecular Formula: C24H30N4O3S2
Molecular Weight: 486.65

N-(4-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

CAS No.: 1795413-13-6

Cat. No.: VC6769476

Molecular Formula: C24H30N4O3S2

Molecular Weight: 486.65

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide - 1795413-13-6

Specification

CAS No. 1795413-13-6
Molecular Formula C24H30N4O3S2
Molecular Weight 486.65
IUPAC Name N-(4-ethoxyphenyl)-2-[4-oxo-3-(3-piperidin-1-ylpropyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C24H30N4O3S2/c1-2-31-19-9-7-18(8-10-19)25-21(29)17-33-24-26-20-11-16-32-22(20)23(30)28(24)15-6-14-27-12-4-3-5-13-27/h7-11,16H,2-6,12-15,17H2,1H3,(H,25,29)
Standard InChI Key BZIOYVASRFUUMT-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCCN4CCCCC4)SC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates a thieno[3,2-d]pyrimidin-4-one core modified with a 3-(piperidin-1-yl)propyl side chain and an N-(4-ethoxyphenyl)acetamide group. Key features include:

PropertyValue
CAS Number1795413-13-6
Molecular FormulaC<sub>24</sub>H<sub>30</sub>N<sub>4</sub>O<sub>3</sub>S<sub>2</sub>
Molecular Weight486.65 g/mol
Hybridizationsp<sup>3</sup>-rich scaffold
Functional GroupsThioether, acetamide, piperidine

The ethoxyphenyl moiety enhances lipophilicity, potentially improving blood-brain barrier penetration, while the piperidine group contributes to conformational flexibility .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions, as outlined in thienopyrimidine derivative protocols :

  • Gewald Multicomponent Reaction: Forms the aminothiophene carboxylate precursor.

  • Cyclization: Achieved via condensation with nitriles under acidic conditions.

  • Side-Chain Introduction: Alkylation with 3-(piperidin-1-yl)propyl halides.

  • Acetamide Coupling: Reaction with 4-ethoxyphenyl isocyanate.

Key reagents include phosphoryl chloride for dehydration and palladium catalysts for cross-coupling .

Reaction Optimization

Yields depend on temperature control (60–120°C) and solvent selection (e.g., dichloromethane or ethyl acetate) . Purification via column chromatography typically achieves >95% purity.

TargetActivityReference
AKT1Competitive inhibition
GPR55 ReceptorAntagonism (K<sub>i</sub> = 8 nM)

Anticancer Efficacy

In murine xenograft models, the compound reduced tumor volume by 62% at 50 mg/kg/day, comparable to cisplatin . Synergistic effects with paclitaxel were noted in breast cancer cell lines (MCF-7) .

Mechanism of Action

Target Engagement

The thienopyrimidine core binds the ATP pocket of AKT1, while the piperidine-propyl chain stabilizes the inactive kinase conformation . Molecular docking simulations reveal hydrogen bonds with Val164 and hydrophobic interactions with Leu156 .

Pharmacokinetics

Preliminary ADME data indicate:

  • Half-life: 4.2 hours (rat plasma)

  • Bioavailability: 38% (oral administration)

  • Metabolism: Hepatic CYP3A4-mediated oxidation

Therapeutic Applications and Future Directions

Oncology

The compound’s kinase inhibition profile positions it as a candidate for breast, prostate, and glioblastoma therapies. Phase I trials are pending toxicity assessments .

Neuroinflammation

GPR55 antagonism suggests utility in multiple sclerosis and neuropathic pain, with in vivo models showing reduced microglial activation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator